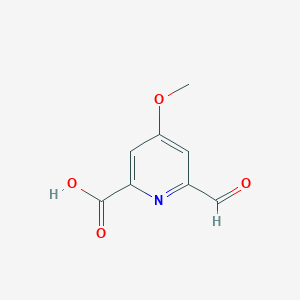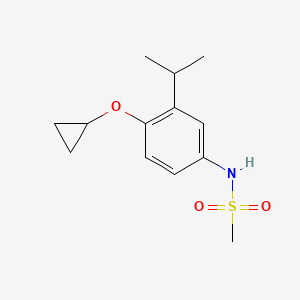
6-Formyl-4-methoxypyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Formyl-4-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a formyl group (-CHO) at the 6th position, a methoxy group (-OCH3) at the 4th position, and a carboxylic acid group (-COOH) at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-methoxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 4-methoxypyridine-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Another method involves the oxidation of 6-methoxy-2-pyridinecarboxaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
6-Formyl-4-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: this compound is converted to 6-carboxy-4-methoxypyridine-2-carboxylic acid.
Reduction: The formyl group is reduced to a hydroxymethyl group, forming 6-hydroxymethyl-4-methoxypyridine-2-carboxylic acid.
Substitution: The methoxy group is replaced with other functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Formyl-4-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Formyl-4-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the carboxylic acid group.
4-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the formyl group.
6-Formyl-2-pyridinecarboxylic acid: Similar structure but lacks the methoxy group.
Uniqueness
6-Formyl-4-methoxypyridine-2-carboxylic acid is unique due to the presence of all three functional groups (formyl, methoxy, and carboxylic acid) on the pyridine ring. This combination of functional groups provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
6-formyl-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-13-6-2-5(4-10)9-7(3-6)8(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
YRDWATZAVCIMBP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















